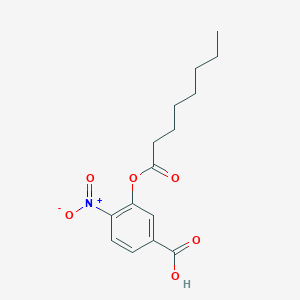

4-Nitro-3-(octanoyloxy)benzoic acid

Descripción general

Descripción

4-Nitro-3-(octanoyloxy)benzoic acid is a chemical compound with the molecular formula C15H19NO6 and a molecular weight of 309.31 g/mol . It is known for its role as a chromogenic substrate for phospholipases, particularly phospholipase A2 (PLA2) . This compound is used in various fields of research and industry due to its unique chemical properties.

Métodos De Preparación

The synthesis of 4-Nitro-3-(octanoyloxy)benzoic acid typically involves the esterification of 4-nitro-3-hydroxybenzoic acid with octanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

4-Nitro-3-(octanoyloxy)benzoic acid undergoes various chemical reactions, including:

Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Nitro-3-(octanoyloxy)benzoic acid is widely used in scientific research due to its versatility:

Mecanismo De Acción

The primary mechanism of action of 4-Nitro-3-(octanoyloxy)benzoic acid involves its role as a substrate for phospholipase A2. The enzyme hydrolyzes the ester bond, releasing a nitrophenol derivative that can be detected spectrophotometrically . This reaction provides a measurable signal that correlates with the enzyme’s activity, making it a valuable tool for studying phospholipase function and screening potential inhibitors .

Comparación Con Compuestos Similares

4-Nitro-3-(octanoyloxy)benzoic acid can be compared with other similar compounds such as:

4-Nitro-3-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of an octanoyloxy group, which affects its chemical reactivity and applications.

4-Nitro-3-hexanol: This compound has a hydroxyl group instead of an ester group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific ester and nitro functional groups, which make it an ideal substrate for phospholipase studies and various biochemical applications .

Actividad Biológica

4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) is a synthetic compound that has garnered attention for its significant biological activity, particularly as a substrate for phospholipase A2 (PLA2) enzymes. This article explores the compound's biochemical properties, its interactions with various enzymes, and its applications in research.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C15H23NO4

- Molecular Weight : Approximately 309.31 g/mol

- Functional Groups : Nitro group at the para position and an octanoyloxy group at the meta position relative to the carboxylic acid group on a benzoic acid backbone.

The compound is primarily used in biochemical assays due to its chromogenic properties, allowing for the quantification of enzyme activity through spectrophotometric methods.

NOBA acts as a chromogenic substrate for PLA2 enzymes. Upon hydrolysis by these enzymes, it releases a nitrophenol derivative, which can be detected at 425 nm. This property facilitates studies on phospholipid metabolism and enzyme kinetics, making it valuable in both research and diagnostic applications .

Enzyme Interaction

-

Phospholipase A2 Activity :

- NOBA is utilized to measure PLA2 activity in various biological samples. The standard assay involves incubating NOBA with buffer solutions and measuring the absorbance increase over time, which correlates with enzyme activity .

- The optimal conditions for PLA2 activity using NOBA have been identified as pH 8.0 and a temperature of 37 °C .

- Case Studies :

Applications in Biochemical Research

NOBA has been employed in various studies to elucidate the role of PLA2 in cellular processes:

- Quantification of Enzyme Activity : By using NOBA as a substrate, researchers can quantify PLA2 activity, which is crucial for understanding lipid metabolism and related cellular functions.

- Immobilization Studies : The compound has been used to immobilize lipid substrates for studying enzyme-substrate interactions in a controlled environment.

- Myotoxicity Evaluation : Studies involving injections of PLA2 into animal models have shown that NOBA can help assess myotoxic effects by measuring plasma creatine kinase levels post-injection .

Comparative Analysis with Related Compounds

To provide context on NOBA's unique properties, here is a comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Nitro-3-hydroxybenzoic acid | C7H5N1O3 | Lacks octanoyloxy group; used in dye synthesis |

| 3-Nitro-4-(octanoyloxy)benzoic acid | C15H23N1O4 | Nitro group at different position; similar applications |

| Octanoic acid | C8H16O2 | Fatty acid; involved in lipid metabolism |

The uniqueness of NOBA lies in its specific interaction with PLA2 enzymes and its role as a chromogenic substrate, differentiating it from other similar compounds that may not exhibit such specific biochemical activities.

Propiedades

IUPAC Name |

4-nitro-3-octanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-2-3-4-5-6-7-14(17)22-13-10-11(15(18)19)8-9-12(13)16(20)21/h8-10H,2-7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCATWRTRISVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602602 | |

| Record name | 4-Nitro-3-(octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55894-52-5 | |

| Record name | 4-Nitro-3-(octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4N3OBA interact with PLA2 enzymes, and what are the downstream effects?

A1: PLA2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing a free fatty acid and a lysophospholipid. 4N3OBA acts as a mimic of the natural phospholipid substrate. [, , ] Upon hydrolysis by PLA2, 4N3OBA releases the chromophore 4-nitro-3-hydroxybenzoic acid. This product can be readily detected spectrophotometrically at 425 nm, allowing for the quantification of PLA2 activity. [, , , ]

Q2: Can you provide the structural characterization of 4N3OBA, including its molecular formula, weight, and spectroscopic data?

A2: While the provided research papers focus on the application of 4N3OBA and do not delve into its detailed spectroscopic characterization, here's the basic information:

Q3: What are the advantages of using 4N3OBA as a substrate for PLA2 activity assays?

A3: 4N3OBA offers several advantages as a PLA2 substrate:

- Sensitivity: The assay is highly sensitive due to the strong absorbance of the released chromophore. []

- Simplicity: The assay is straightforward to perform, requiring only a spectrophotometer for analysis. []

- Cost-effectiveness: Compared to radioactive or other complex substrates, 4N3OBA is relatively inexpensive. []

Q4: Have there been any studies investigating the structure-activity relationship (SAR) of 4N3OBA analogs in relation to PLA2 activity?

A4: The provided research papers primarily focus on utilizing 4N3OBA as a tool to study PLA2 activity and do not delve into detailed SAR studies of 4N3OBA analogs.

Q5: Are there specific analytical methods used to characterize and quantify 4N3OBA?

A5: While the research papers mainly focus on the application of 4N3OBA, they highlight spectrophotometry as a key analytical method. The hydrolysis product of 4N3OBA can be quantified by measuring its absorbance at 425 nm. [, , ]

Q6: What are the limitations of using 4N3OBA in PLA2 research?

A6: While 4N3OBA is a valuable tool, some limitations exist:

Q7: Are there alternative substrates to 4N3OBA for PLA2 activity assays?

A7: Yes, alternative substrates exist, including:

- Radiolabeled phospholipids: These offer high sensitivity but require specialized handling and disposal procedures. []

- Egg yolk suspension: This natural substrate can be used in an acidimetric assay to measure PLA2 activity, as demonstrated in a study examining cobra venoms. []

Q8: What is the significance of understanding the inhibitory mechanisms of compounds like (+)-catechin against PLA2s, as mentioned in the research on Swietenia macrophylla?

A8: The research on Swietenia macrophylla highlights the ability of (+)-catechin, a compound found in the plant, to inhibit PLA2 activity. [] This finding has implications for developing potential therapeutic agents against snakebites, as PLA2s are key toxins responsible for various effects like myotoxicity and edema. Understanding the inhibitory mechanisms of compounds like (+)-catechin can pave the way for designing more potent and specific PLA2 inhibitors for therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.